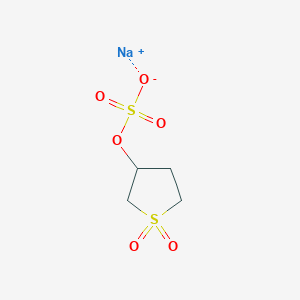

![molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4](/img/structure/B1358534.png)

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

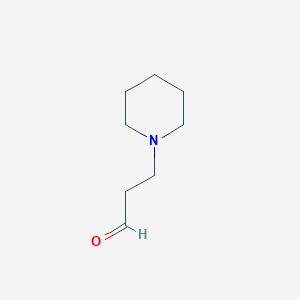

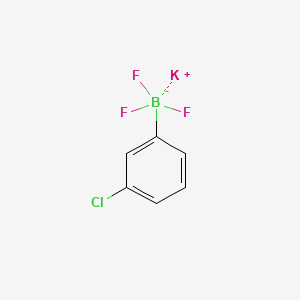

This compound belongs to the class of organic compounds known as diphenylmethanes . It is also known as Piperidine, 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]- . The molecular formula is C14H16ClN3 and it has a molecular weight of 261.75 .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The piperidine ring often adopts a chair conformation .Physical And Chemical Properties Analysis

The compound is likely to be a solid under standard conditions . Its molecular weight is 261.75 .Scientific Research Applications

Dopamine D4 Receptor Ligand

4-Heterocyclylpiperidines, including compounds similar to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, have been studied as selective high-affinity ligands at the human dopamine D4 receptor. These compounds have shown promising selectivity and affinity towards this receptor, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).

CB1 Cannabinoid Receptor Interaction

Compounds structurally related to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. These studies have involved conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, contributing to a deeper understanding of receptor-ligand interactions in the context of cannabinoid research (Shim et al., 2002).

Synthesis for Crizotinib Development

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine derivatives have been synthesized as key intermediates in the development of Crizotinib, an important pharmaceutical agent. The synthesis process of such intermediates involves multiple steps, including nucleophilic aromatic substitution and hydrogenation, highlighting its relevance in medicinal chemistry and drug development (Fussell et al., 2012).

Anticholinesterase Agents

Pyrazoline derivatives, which include 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine analogs, have been explored for their anticholinesterase effects. These compounds have shown potential applications in treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with implications in Alzheimer's disease and other cognitive disorders (Altıntop, 2020).

PET Imaging Agents

Related compounds have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These studies involve the development of radiolabeled compounds that can selectively target specific receptors in the brain, contributing to advanced neuroimaging techniques (Kumar et al., 2004).

Mechanism of Action

Target of Action

The primary targets of the compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine are cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell signaling, metabolism, and cell division .

Mode of Action

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence pathways related to cell signaling and metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its known targets, it can be speculated that the compound may influence cellular processes such as cell signaling and metabolism .

properties

IUPAC Name |

4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRIXLCXVVGUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639948 |

Source

|

| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine | |

CAS RN |

902836-42-4 |

Source

|

| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

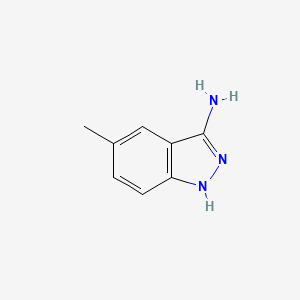

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)

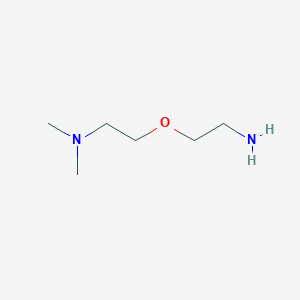

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)